3-Methoxycyclobutane-1,1-dicarboxylic acid
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Overview
Description
3-Methoxycyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a methoxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclobutane-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methoxy-substituted cyclobutane derivatives with carboxylating agents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors and optimized catalytic systems. These methods aim to maximize efficiency and minimize waste, making the production process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Scientific Research Applications
3-Methoxycyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of polymers, adhesives, and other industrial materials
Mechanism of Action
The mechanism by which 3-Methoxycyclobutane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, influencing various physiological and biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.
3-Methoxycyclobutanecarboxylic acid: Contains only one carboxylic acid group, resulting in different reactivity and applications
Uniqueness
3-Methoxycyclobutane-1,1-dicarboxylic acid is unique due to the presence of both methoxy and dicarboxylic acid groups on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C7H10O5 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-methoxycyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-12-4-2-7(3-4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
OFAQHWPXYFBNJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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